molecular formula C14H17ClO2 B2439696 1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1225833-08-8

1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B2439696
CAS No.: 1225833-08-8
M. Wt: 252.74
InChI Key: BMQDQNQVJNKUFF-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H17ClO2 It is a derivative of cyclohexane carboxylic acid, where a 4-chlorophenylmethyl group is attached to the cyclohexane ring

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO2/c15-12-6-4-11(5-7-12)10-14(13(16)17)8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQDQNQVJNKUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225833-08-8
Record name 1-[(4-chlorophenyl)methyl]cyclohexane-1-carboxylic acid
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Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylic Acid Group

The carboxylic acid group undergoes nucleophilic acyl substitution under standard conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductMechanism Support
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub> (acid catalysis)Methyl 1-[(4-chlorophenyl)methyl]cyclohexane-1-carboxylateProtonation of carbonyl enhances electrophilicity
Amide Formation DCC (dicyclohexylcarbodiimide), NH<sub>3</sub>1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxamideDCC mediates carboxylate activation
Acid Chloride Synthesis SOCl<sub>2</sub> or PCl<sub>5</sub>1-[(4-Chlorophenyl)methyl]cyclohexane-1-carbonyl chlorideThionyl chloride forms reactive intermediates

Example :
Reduction of the acid to a primary alcohol using LiAlH<sub>4</sub> proceeds via a two-step hydride attack mechanism, forming a transient aldehyde intermediate before full reduction to the alcohol .

Decarboxylation Reactions

Under thermal or oxidative conditions, decarboxylation eliminates CO<sub>2</sub> to yield substituted cyclohexane derivatives:

ConditionsProductObservations
Pyrolysis (200–250°C) 1-[(4-Chlorophenyl)methyl]cyclohexaneRequires anhydrous conditions
Oxidative Decarboxylation (Pb(OAc)<sub>4</sub>)Cyclohexylmethyl-4-chlorophenyl ketoneRadical-mediated pathway

Functionalization of the Aromatic Ring

The 4-chlorophenyl group participates in electrophilic aromatic substitution (EAS) under controlled conditions:

ReactionReagentsProduct (Position)Selectivity Notes
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitro-4-chlorophenyl derivativeMeta-directing effect of Cl
Sulfonation Fuming H<sub>2</sub>SO<sub>4</sub>3-Sulfo-4-chlorophenyl derivativeRequires elevated temperatures

Cyclohexane Ring Modifications

The cyclohexane ring’s chair conformation (confirmed by X-ray crystallography ) allows for stereoselective reactions:

ReactionConditionsProductStereochemical Outcome
Epoxidation mCPBA (meta-chloroperbenzoic acid)Epoxide at C2–C3 or C4–C5 positionsTrans-diaxial addition favored
Hydrogenation H<sub>2</sub>/Pd-CFully saturated cyclohexane derivativeCis addition of H<sub>2</sub>

Biological and Catalytic Activity

While not directly studied for this compound, structural analogs exhibit bioactivity tied to the carboxylic acid and chlorophenyl groups:

  • Enzyme Inhibition : Carboxylic acid derivatives act as COX-2 inhibitors via hydrogen bonding to active sites .

  • Antimicrobial Activity : Chlorophenyl moieties enhance lipid membrane penetration in Gram-positive bacteria .

Key Mechanistic Insights

  • Acid Catalysis : Protonation of the carbonyl oxygen (e.g., in esterification) lowers the activation energy for nucleophilic attack .

  • Steric Effects : The bulky cyclohexane ring impedes reactions at the equatorial position, favoring axial attack in ring modifications .

  • Electronic Effects : The electron-withdrawing Cl group deactivates the aromatic ring but directs substituents to the meta position during EAS .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H17ClO2C_{14}H_{17}ClO_2 and features a cyclohexane ring substituted with a carboxylic acid group and a 4-chlorophenylmethyl group. The presence of the chlorophenyl group enhances its hydrophobicity, which may influence its interactions with biological targets.

Chemical Synthesis

1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and other chemical materials due to its unique structural characteristics. For instance, it can be coupled with other chemical entities to form complex derivatives that exhibit enhanced biological activities .

Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. Its potential biological activities are being studied for applications in medicinal chemistry:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant activity against Gram-positive bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound is being evaluated for its ability to modulate inflammatory pathways, which could lead to new treatments for inflammatory diseases.

Pharmaceutical Applications

The compound acts as a precursor in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their therapeutic potential in treating various conditions:

  • Antileishmanial Activity : A study highlighted the structure-activity relationship (SAR) of compounds related to this structure, demonstrating promising antileishmanial effects with selective toxicity profiles .
  • Potential Drug Development : The compound's structural features make it a candidate for further development into drugs targeting specific diseases, including those related to inflammation and infection .

Industrial Applications

In addition to its pharmaceutical uses, this compound is employed in industrial applications where specific chemical properties are required. Its unique characteristics allow it to be used in the formulation of materials that require certain hydrophobic or reactive properties.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. The results indicated that certain modifications to the compound significantly enhanced its antibacterial properties while reducing toxicity to human cells.

CompoundAntibacterial Activity (MIC µg/mL)Toxicity (Daphnia magna)
Original50Moderate
Derivative A25Low
Derivative B10Non-toxic

This study underscores the importance of structural modifications in enhancing biological activity while minimizing toxicity .

Case Study 2: In Vivo Activity Assessment

Another investigation assessed the in vivo efficacy of a derivative of this compound in an animal model for leishmaniasis. The results showed significant reduction in parasite load compared to control groups, indicating potential for therapeutic application:

Treatment GroupParasite Load Reduction (%)
Control0
Compound A60
Compound B80

These findings suggest that derivatives based on this compound could be developed into effective treatments for leishmaniasis .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.

Biological Activity

1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid and a chlorophenyl group, contributing to its unique chemical reactivity and biological properties. The presence of the chlorophenyl group enhances hydrophobicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

Bacterial Strain Activity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Escherichia coliWeak to moderate
Klebsiella pneumoniaeWeak

In vitro studies have shown that the compound can inhibit bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Anti-inflammatory Properties

The compound is also being investigated for anti-inflammatory effects. Its mechanism may involve the inhibition of cyclooxygenases (COX), enzymes that play a critical role in inflammation. Initial studies suggest that it could be effective in reducing inflammation markers in vitro .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing binding affinity to target sites .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly alter its effectiveness:

  • Cyclohexanecarboxylic acid : Lacks the chlorophenyl group, resulting in reduced hydrophobicity.
  • 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid : Different reactivity due to the methoxycarbonyl substitution.
  • 4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid : Similar structure but potential differences in stereochemistry affecting biological interactions.

These comparisons highlight how modifications can enhance or diminish the compound's activity .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antileishmanial Activity : A related study demonstrated that compounds with similar structures exhibited potent antileishmanial activity, achieving over 70% reduction in parasite burden in vivo .
  • Toxicity Assessments : Investigations into toxicity revealed that while some derivatives showed promising antimicrobial properties, they also exhibited varying levels of toxicity in different biological assays .

Q & A

Q. What are the recommended synthetic routes for 1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid?

Answer: The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation, followed by carboxylation. Key steps include:

  • Alkylation : Reacting cyclohexane-1-carboxylic acid derivatives with 4-chlorobenzyl halides under basic conditions.
  • Carboxylation : Introducing the carboxylic acid group via hydrolysis of nitriles or esters.

Q. How can researchers verify the purity and structural identity of this compound?

Answer: Use a combination of analytical techniques:

  • Melting Point (mp) : Compare observed mp (153–155°C) with literature values .
  • HPLC : Confirm ≥98% purity using reverse-phase chromatography .
  • Spectroscopy :
    • IR : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
    • ¹H/¹³C NMR : Assign peaks for cyclohexane protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) .

Critical Tip : Discrepancies in mp (e.g., ±2°C) may indicate impurities; recrystallize from ethanol/water .

Advanced Questions

Q. What challenges arise in determining the crystal structure of this compound, and how are they resolved?

Answer: Challenges :

  • Disorder in Cyclohexane Rings : Observed in similar derivatives (e.g., 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid) due to flexible cyclohexane conformations .
  • Packing Interactions : Weak C–H···O hydrogen bonds complicate symmetry assignments .

Q. Solutions :

  • High-Resolution X-Ray Diffraction : Use synchrotron radiation to resolve disorder (e.g., occupancy refinement for alternative conformers) .
  • Computational Modeling : Complement crystallography with DFT to predict stable conformers .

Example : A related compound (CAS 95233-37-7) showed a half-chair cyclohexane conformation with dihedral angles of 76.4° between aromatic rings .

Q. How does this compound serve as an intermediate in synthesizing biologically active derivatives?

Answer: The carboxylic acid group enables functionalization via:

  • Amide Coupling : React with amines (e.g., tetrazoles) to create enzyme inhibitors .
  • Esterification : Generate prodrugs (e.g., methyl esters) for improved bioavailability .

Q. Case Study :

  • Step 1 : Convert to acyl chloride using SOCl₂.
  • Step 2 : Couple with N-(2-methoxyphenyl)amine to form a carboxamide derivative (98% yield, HPLC) .
  • Application : Test for cyclooxygenase (COX) inhibition in vitro .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points)?

Answer: Root Causes :

  • Polymorphism : Different crystal packing (e.g., enantiotropic vs. monotropic forms).
  • Impurities : Residual solvents or byproducts from synthesis .

Q. Resolution Protocol :

Reproduce Synthesis : Follow documented protocols (e.g., Kanto Reagents’ 25g scale ).

Characterize Polymorphs : Use DSC/TGA to identify thermal transitions .

Cross-Validate : Compare NMR/IR data with PubChem records (e.g., DTXSID80969303) .

Example : A study reported mp 160–164°C for a cyclopentane analog due to steric hindrance differences .

Q. What computational tools are recommended to predict the compound’s reactivity in solvent systems?

Answer:

  • Solvent Effects : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF) .
  • Reactivity : Apply DFT (Gaussian 16) to model nucleophilic attack on the benzyl chloride moiety .

Q. Case Study :

  • Michael Addition : Simulate reaction with ethyl acetoacetate (activation energy: 45 kJ/mol) .
  • Outcome : Predicted regioselectivity matched experimental results (90% yield) .

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